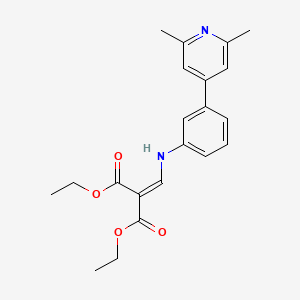
Bis(2-chloroethyl)carbamic acid
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl)carbamic acid can be synthesized by reacting bis(2-chloroethyl)amine with phosgene . The reaction typically involves the following steps:
- The reaction mixture is stirred and maintained at a specific temperature to ensure complete reaction.
- The product is then purified through distillation or recrystallization .
Bis(2-chloroethyl)amine: is dissolved in an appropriate solvent.
Phosgene: is introduced to the solution under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-chloroethyl)carbamic acid primarily undergoes alkylation reactions due to the presence of chloroethyl groups . These reactions involve the transfer of alkyl groups to nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication .
Common Reagents and Conditions:
- Reactions typically occur under physiological conditions (pH 7.4, 37°C) in biological systems .
Nucleophiles: such as DNA bases are common reactants.
Major Products: The major products of these reactions are cross-linked DNA strands , which result from the alkylation of DNA bases .
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-chloroethyl)carbamic acid is used as a model compound in studies of alkylation reactions and DNA cross-linking mechanisms .
Biology: In biological research, it is used to study the effects of DNA damage and repair mechanisms .
Medicine: As an antineoplastic agent, this compound is used in chemotherapy to treat various types of cancer, including lymphomas and brain tumors .
Industry: In the pharmaceutical industry, it serves as an intermediate in the synthesis of other chemotherapeutic agents .
Mecanismo De Acción
Bis(2-chloroethyl)carbamic acid exerts its effects by alkylating DNA . The chloroethyl groups form covalent bonds with nucleophilic sites on DNA bases, leading to the formation of cross-links . These cross-links prevent DNA replication and transcription, ultimately causing cell death . The primary molecular targets are the N7 position of guanine and the N3 position of adenine in DNA .
Comparación Con Compuestos Similares
Carmustine: Another nitrogen mustard used in chemotherapy.
Estramustine phosphate: A derivative used in the treatment of prostate cancer.
Alestramustine: An experimental antineoplastic agent.
Uniqueness: Bis(2-chloroethyl)carbamic acid is unique in its specific alkylation pattern and its ability to form stable cross-links in DNA . This property makes it particularly effective in inhibiting the growth of rapidly dividing cancer cells .
Propiedades
IUPAC Name |
bis(2-chloroethyl)carbamic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NO2/c6-1-3-8(4-2-7)5(9)10/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAKTJQJVVKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337180 | |
| Record name | Bis(2-chloroethyl)carbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78619-95-1 | |
| Record name | Bis(2-chloroethyl)carbamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078619951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-chloroethyl)carbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(2-CHLOROETHYL)CARBAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2KPX8TH4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)
